molecular formula C20H17FN2O5 B11508727 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B11508727
M. Wt: 384.4 g/mol
InChI Key: AEXQRSRMPIYEOM-CXUHLZMHSA-N
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Description

The compound (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a diazinane ring substituted with dimethoxyphenyl and fluorophenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-fluorobenzylamine, followed by cyclization with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activities make it a subject of interest in biological research. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Research may explore its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The compound’s ability to interact with specific molecular targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to interact with cellular membranes and proteins could also contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.

    5-MEO-2-ME-1H-QUINOLIN-4-ONE: A compound with similar pharmacological potential.

Uniqueness

The uniqueness of (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of both dimethoxyphenyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17FN2O5

Molecular Weight

384.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17FN2O5/c1-27-15-8-5-13(17(10-15)28-2)9-16-18(24)22-20(26)23(19(16)25)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,22,24,26)/b16-9+

InChI Key

AEXQRSRMPIYEOM-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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